Methyl 2-chloro-3-(trifluoromethyl)benzoate
Overview
Description
“Methyl 2-chloro-3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6ClF3O2 . It has a molecular weight of 238.59 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate group attached to a methyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The refractive index is 1.453, and the density is 1.295 g/mL at 25 °C .Scientific Research Applications
Novel Acaricide Development
Methyl 2-chloro-3-(trifluoromethyl)benzoate is structurally related to compounds such as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate (amidoflumet), which are used in the development of novel acaricides. Amidoflumet demonstrates specific orientations of its side chains, forming intramolecular hydrogen bonds, which are crucial for its effectiveness as an acaricide (Kimura & Hourai, 2005).
Protoporphyrinogen IX Oxidase Inhibitors
Compounds similar to this compound, such as methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and methyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzoate, are studied for their potential as protoporphyrinogen IX oxidase inhibitors. Their structures, showing specific dihedral angles and distances between atoms, play a significant role in their inhibitory action (Li et al., 2005).
Synthetic Building Blocks in Organic Chemistry
This compound-related compounds are used as synthetic building blocks for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. For instance, methyl 4-acetamido-3-(trifluoromethoxy)benzoate is synthesized using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), demonstrating the versatility of these compounds in organic synthesis (Feng & Ngai, 2016).
Trifluoromethylation in Aromatic Compounds
The related compound, methyltrioxorhenium, catalyzes the trifluoromethylation of various aromatic and heteroaromatic compounds. This process demonstrates the application of this compound related compounds in modifying the properties of aromatic compounds, which is crucial in pharmaceutical and material sciences (Mejía & Togni, 2012).
Involvement in Novel Synthesis Processes
Hydrolysis and Saponification Studies
The hydrolysis and saponification of methyl benzoates, including trifluoromethyl group-containing compounds, have been studied in both water and alkaline solutions. These studies provide insights into the behavior of such compounds under various chemical conditions, which is important for understanding their reactivity and potential applications (Alemán, Boix, & Poliakoff, 1999).
Reactions in Anhydrous Hydrogen Fluoride
The interaction of compounds like methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, providing valuable information on the reactivity of these compounds in unique chemical environments. Such studies are crucial for the development of new synthetic methodologies (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Safety and Hazards
“Methyl 2-chloro-3-(trifluoromethyl)benzoate” is associated with certain hazards. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound. It should not come into contact with the eyes, skin, or clothing, and ingestion and inhalation should be avoided .
Mechanism of Action
Target of Action
It’s known that many trifluoromethyl-containing compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways, depending on their substitution . The trifluoromethyl group can also influence the reactivity and electronic properties of the molecule .
Biochemical Pathways
Trifluoromethyl groups are often used in pharmaceuticals to modulate the metabolic stability and lipophilicity of drug molecules .
Pharmacokinetics
The compound’s safety data sheet indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation , suggesting that it can be absorbed through inhalation, skin contact, and eye contact.
Result of Action
The compound’s safety data sheet indicates that it may cause respiratory, skin, and eye irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-chloro-3-(trifluoromethyl)benzoate. For instance, the compound should be used only outdoors or in a well-ventilated area to minimize respiratory exposure . Furthermore, the compound’s reactivity may be influenced by the presence of other substances in its environment .
Properties
IUPAC Name |
methyl 2-chloro-3-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEECXUQPLLXGGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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